2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
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Overview
Description
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a fluorinated heterocyclic compound It features a benzoxazine ring system with two fluorine atoms at the 2-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can also enhance the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzoxazine ring to more oxidized forms.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of fluorine atoms or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized derivatives of the benzoxazine ring, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another fluorinated benzoxazine derivative with similar structural features.
Ofloxacin Q-Acid: A related compound with a different substitution pattern but similar core structure.
Uniqueness
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2624138-09-4 |
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Molecular Formula |
C9H7F2NO3 |
Molecular Weight |
215.15 g/mol |
IUPAC Name |
2,2-difluoro-3,4-dihydro-1,4-benzoxazine-7-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)4-12-6-2-1-5(8(13)14)3-7(6)15-9/h1-3,12H,4H2,(H,13,14) |
InChI Key |
WCFOIBIMFZRRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC(=C2)C(=O)O)(F)F |
Purity |
95 |
Origin of Product |
United States |
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